1,3-Diisobutyryloxyacetone
Description
1,3-Diisobutyryloxyacetone is a 1,3-dicarbonyl compound characterized by two isobutyryloxy groups attached to a central acetone moiety (structure: (CH₂C(O)O-iBu)₂CO). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles, polymer crosslinking agents, and pharmaceutical precursors. Its reactivity stems from the electron-withdrawing nature of the carbonyl groups and the steric bulk of the isobutyryl substituents, which influence its solubility, stability, and interaction with nucleophiles.
Properties
Molecular Formula |
C11H18O5 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
[3-(2-methylpropanoyloxy)-2-oxopropyl] 2-methylpropanoate |
InChI |
InChI=1S/C11H18O5/c1-7(2)10(13)15-5-9(12)6-16-11(14)8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
DSPKPRZLAAURQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCC(=O)COC(=O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl 1,3-Acetonedicarboxylate
Structure : (CH₂C(O)OMe)₂CO
Key Differences :
- Substituent Effects: The methyl ester groups in dimethyl 1,3-acetonedicarboxylate are smaller and less sterically hindered compared to the isobutyryloxy groups in 1,3-diisobutyryloxyacetone. This results in higher solubility in polar solvents (e.g., methanol, acetone) and faster reactivity in nucleophilic additions .
- Reactivity : Dimethyl 1,3-acetonedicarboxylate is widely used in Diels-Alder reactions and cyclocondensations due to its electron-deficient carbonyl groups. In contrast, the bulkier isobutyryloxy groups in this compound may slow reaction kinetics but enhance selectivity in sterically demanding transformations .

- Applications : Dimethyl 1,3-acetonedicarboxylate is favored in small-molecule synthesis, while this compound’s lipophilic nature makes it suitable for polymer chemistry and hydrophobic prodrug designs .
1,3-Dithianes (e.g., 2-Substituted 1,3-Dithianes)
Structure : Cyclic disulfides with a 1,3-dithiane backbone.
Key Differences :
- Electronic Profile : 1,3-Dithianes exhibit thioacetal stabilization, reducing carbonyl reactivity compared to this compound. This makes them more stable under acidic conditions but less reactive toward electrophiles .

- Functional Utility : 1,3-Dithianes are primarily used as masked carbonyl equivalents, whereas this compound acts as a direct electrophilic partner in condensations .
Other 1,3-Dicarbonyl Compounds (e.g., β-Keto Esters)
Structure : RCOCOR’ (e.g., ethyl acetoacetate).
Key Differences :
- Steric and Electronic Modulation: β-Keto esters with smaller alkyl groups (e.g., ethyl) exhibit faster enolate formation than this compound. However, the latter’s bulky groups provide better control over regioselectivity in multi-step syntheses .
- Reaction with Indoles: Studies show that 3-unsubstituted indoles react efficiently with linear 1,3-dicarbonyls like ethyl 3-oxobutanoate, but steric hindrance in this compound may reduce yields in analogous reactions .
Comparative Data Table
Research Findings and Implications
- Steric Effects: Bulkier substituents in this compound limit its utility in reactions requiring rapid enolate formation but enhance selectivity in sterically congested environments (e.g., asymmetric catalysis) .
- Thermal Stability : Compared to dimethyl 1,3-acetonedicarboxylate, the isobutyryloxy groups may improve thermal stability, making it suitable for high-temperature polymerizations.
- Synthetic Limitations : Evidence from indole reactivity studies suggests that this compound may underperform in condensations requiring small, planar electrophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


